molecular formula C15H17N3O B2572474 1-(4-Quinolin-2-ylpiperazin-1-yl)ethanone CAS No. 733702-05-1

1-(4-Quinolin-2-ylpiperazin-1-yl)ethanone

Cat. No. B2572474
CAS RN: 733702-05-1
M. Wt: 255.321
InChI Key: CMZXBPWZEXDHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Quinolin-2-ylpiperazin-1-yl)ethanone, also known as QPE, is a chemical compound that has gained interest among scientists due to its potential applications. It is a derivative of quinoline, an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of this compound is C15H17N3O, and its molecular weight is 255.321. Quinoline, a part of this compound, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .


Chemical Reactions Analysis

Quinoline derivatives have been used in various chemical reactions. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Anti-Cancer Applications

  • Antiproliferative Activity : A newly synthesized derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, demonstrated high antiproliferative activity by intercalating with DNA, inhibiting DNA topoisomerase II, and causing cell cycle arrest in the G(2)/M phase, potentially leading to apoptosis (L. D. Via et al., 2008).
  • Selective Activity Against Lung Cancers : Another derivative, (E)-1-(4-(furo[2,3-b]quinolin-4-ylamino)phenyl)ethanone O-2-aminoethyloxime, exhibited selective activity against non-small-cell lung cancers, with significant oral bioavailability and water solubility, indicating its potential for oral administration in lung cancer treatment (Yu‐Wen Chen et al., 2011).

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity : Substituted 1,2,3-triazoles derived from 1,2,3-triazole-4-carboxylic acid and 1,2,3-triazol-4-yl}ethanone demonstrated notable antimicrobial activity, showcasing the potential of quinoline derivatives in developing new antimicrobial agents (Bantwal Shivarama Holla et al., 2005).

Other Applications

  • Electrochemical Synthesis : Electrochemical oxidation of related compounds in the presence of arylsulfinic acids led to the development of new phenylpiperazine derivatives, introducing an environmentally friendly and efficient method for synthesizing quinoline derivatives (D. Nematollahi & A. Amani, 2011).
  • Molecular Docking Studies : Novel 2-(4-benzoylpiperazin-1-yl)quinoline-3-carbaldehyde was synthesized and structurally characterized, with molecular docking studies indicating its potential interactions with key biological targets, hinting at a broad spectrum of pharmacological applications (N. Desai et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, 1-(4-Ethylpiperazin-1-yl)ethanone, indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions of 1-(4-Quinolin-2-ylpiperazin-1-yl)ethanone could involve further exploration of its potential applications in these fields.

Mechanism of Action

Target of Action

It is known that quinoline derivatives, which this compound is a part of, have a wide range of biological and pharmaceutical activities . These activities suggest that the compound may interact with multiple targets within the body.

Mode of Action

Quinoline derivatives are known to exhibit a variety of biological activities, suggesting that they interact with their targets in a complex manner . More research is needed to fully understand the specific interactions between this compound and its targets.

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biological and pharmaceutical activities . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Quinoline derivatives are known to exhibit a variety of biological and pharmaceutical activities . This suggests that the compound may have a range of effects at the molecular and cellular level.

properties

IUPAC Name

1-(4-quinolin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-12(19)17-8-10-18(11-9-17)15-7-6-13-4-2-3-5-14(13)16-15/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZXBPWZEXDHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.